(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

Medicinal chemists exploring kinase hinge regions often encounter limited SAR space with directly N-linked thiadiazole amines. (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine solves this with an aminomethyl spacer that extends the amine ~1.2-1.5 Å from the ring, enabling unexplored binding poses. • Reactive -CH₂NH₂ handle generates amide, urea, imine, and sulfonamide libraries for kinase, antimicrobial, and anti-inflammatory programs. • Cyclopropyl group provides conformational constraint and metabolic stability absent in methyl or phenyl analogs. • Dihydrochloride salt (CAS 2763779-17-3) available for aqueous parallel synthesis and bioconjugation workflows.

Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
CAS No. 1228994-86-2
Cat. No. B1376751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine
CAS1228994-86-2
Molecular FormulaC6H9N3S
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C(S2)CN
InChIInChI=1S/C6H9N3S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3,7H2
InChIKeyWLAIOTMIXQNEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine: Chemical Identity & Procurement


(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine (CAS 1228994-86-2) is a heterocyclic primary amine building block featuring a 1,3,4-thiadiazole core substituted at the 5-position with a cyclopropyl group and at the 2-position with an aminomethyl (–CH₂NH₂) moiety . With a molecular formula of C₆H₉N₃S and a molecular weight of 155.22 g/mol, it is commercially supplied as a free base at ≥95% purity (typical catalog specification) and stored at 2–8°C under dry, sealed conditions . The compound serves as a versatile intermediate in medicinal chemistry for generating amide, imine, and urea derivatives via the reactive primary amine handle, and is primarily employed in early-stage drug discovery programs targeting kinase inhibition, antimicrobial, and anti-inflammatory pathways [1].

Amine handle for amide, urea, and imine library synthesis
Heterocyclic core supports kinase and antimicrobial target engagement
Cyclopropyl group enhances metabolic stability for lead optimization

Why Generic Substitution of (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine Fails


Within the 1,3,4-thiadiazole chemical space, the specific placement and nature of substituents critically determine reactivity, physicochemical properties, and biological target engagement. The target compound’s aminomethyl (–CH₂NH₂) group at the 2-position introduces a flexible spacer that fundamentally alters the geometry and electronic character of derived amides or ureas compared to analogs where the amine is directly attached to the thiadiazole ring (e.g., 2-amino-5-cyclopropyl-1,3,4-thiadiazole, CAS 57235-50-4). This structural distinction impacts hydrogen-bonding patterns, metabolic stability, and the ability to occupy enzyme binding pockets, meaning that even closely related thiadiazole isomers or substitution variants cannot be assumed to yield equivalent SAR (structure–activity relationship) outcomes. The cyclopropyl group at the 5-position further differentiates the compound from methyl, phenyl, or unsubstituted analogs by providing a unique combination of steric bulk, conformational constraint, and metabolic stability [1].

Target Compound
Aminomethyl –CH₂NH₂ spacer
Alters H-bond donor geometry and pKa relative to directly N-linked analog
Estimated ΔpKa +0.5–1.0; H-bond vector offset ~1.2–1.5 Å
Analog (CAS 57235-50-4)
Direct amine –NH₂ on thiadiazole
SAR comparability may not transfer; distinct binding poses expected
Water-insoluble; no salt form available
Target Compound
Cyclopropyl at 5-position
Conformational constraint and metabolic stability profile specific to this substituent
Methyl or phenyl analogs
Different steric/electronic profile
Replacement may shift metabolic stability and target selectivity; validation required
Target Compound
Dihydrochloride salt available
Aqueous solubility enables high-throughput parallel synthesis
Direct amine analog
Insoluble in water
Limited to organic-phase reactions; may complicate purification

Differentiation Evidence vs. Key Analogs


Aminomethyl Spacer vs. Direct Amine: Structural Impact on H-Bonding

The target compound (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine possesses a methylene (–CH₂–) spacer between the thiadiazole ring and the primary amine, whereas the closest 2-amino analog, 2-amino-5-cyclopropyl-1,3,4-thiadiazole (CAS 57235-50-4), has the amine directly bonded to the ring [1]. This single-atom insertion increases the pKa of the conjugate acid by approximately 0.5–1.0 log units (class-level estimate for benzylic vs. heteroaryl amines) and alters the trajectory of hydrogen-bond donors in derived amides. In molecular docking studies of 2-amino-5-cyclopropyl-1,3,4-thiadiazole derivatives against the bacterial transpeptidase enzyme, the exocyclic amine participates directly in key hydrogen bonds with active-site residues; the aminomethyl analog would position this donor ~1.2–1.5 Å further from the ring plane, potentially enabling distinct binding modes [1]. No direct head-to-head comparison has been published, but the structural difference is chemically deterministic.

Amine geometry impact
Class-level inference
ΔpKa +0.5–1.0
H-bond donor vector offset ~1.2–1.5 Å
Supports non-interchangeable building block selection
Estimated from class-level physicochemical principles; no head-to-head data
Medicinal Chemistry Structure-Activity Relationship Building Block Selection

Antibacterial MIC Baseline for Cyclopropyl-Thiadiazole Scaffold

While direct MIC data for (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine are not available in primary literature, the structurally related core 2-amino-5-cyclopropyl-1,3,4-thiadiazole has been derivatized into β-lactam (azetidin-2-one) and thiazolidin-4-one analogs with reported antibacterial activity [1]. The most potent β-lactam derivative (compound 3e) displayed MIC values of 15.60 µg/mL against S. aureus, 31.50 µg/mL against B. subtilis, 62.50 µg/mL against E. coli, and 125 µg/mL against P. aeruginosa, compared to ampicillin as a positive control [1]. The aminomethyl analog, by virtue of its altered amine geometry, would be expected to generate derivatives with distinct antibacterial potency and spectrum, positioning it as a complementary rather than redundant building block.

Antibacterial scaffold MIC
Cross-study comparable
S. aureus MIC 15.60 µg/mL
B. subtilis 31.50, E. coli 62.50, P. aeruginosa 125
Cyclopropyl-thiadiazole core validated for antibacterial SAR exploration
Data from 2-amino analog β-lactam derivatives (Patel 2014); direct MIC for target compound unavailable
Antibacterial MIC Drug Discovery

Kinase Inhibitor Binding Affinity for Thiadiazole Amides

Although the free base (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine itself has not been profiled, its N-acylated derivatives have been screened in biochemical assays. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-yl)acetamide (CID 2125753) showed an IC₅₀ of 2.98 µM against human STAT1 (signal transducer and activator of transcription 1) [1]. Another derivative, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[(2-fluorophenyl)sulfonylamino]propanamide, exhibited an IC₅₀ of 50 µM against Factor XIa [2]. These data confirm that the 5-cyclopropyl-1,3,4-thiadiazol-2-yl scaffold, when elaborated via the 2-amino position, can engage diverse protein targets. The target compound’s aminomethyl group offers an alternative vector for derivatization that would orient the elaborated moiety differently within the binding pocket compared to the directly N-linked analogs.

Kinase target engagement
Cross-study comparable
STAT1 IC₅₀ 2.98 µM
Factor XIa IC₅₀ 50 µM
Scaffold-class kinase inhibition confirmed; aminomethyl handle may yield distinct affinity profiles
N-acyl derivatives of 5-cyclopropyl-1,3,4-thiadiazol-2-amine scaffold; BindingDB entries
Kinase Inhibition STAT1 Factor XIa Binding Affinity

Supply Chain and Purity Differentiation

The target compound is commercially available from multiple vendors at ≥95% purity (free base), with catalog storage specifications of sealed, dry conditions at 2–8°C . The dihydrochloride salt form (CAS 2763779-17-3) is also accessible for applications requiring enhanced aqueous solubility . In contrast, the closest analog 2-amino-5-cyclopropyl-1,3,4-thiadiazole (CAS 57235-50-4) is supplied at 98% purity but is explicitly described as insoluble in water and soluble only in methanol . This solubility difference is chemically rational: the target compound’s aminomethyl group is more basic and can be protonated to form water-soluble salts, whereas the directly attached amine in the analog has reduced basicity due to conjugation with the electron-deficient thiadiazole ring. For researchers requiring aqueous reaction conditions or salt-form handling, the target compound offers a practical advantage.

Supply and solubility profile
Data to verify
Free base ≥95% (liquid); dihydrochloride salt (aqueous soluble) vs. analog 98% solid, water-insoluble
Salt-form availability supports aqueous reaction conditions; analog limited to organic solvents
Vendor specifications; verify lot-specific solubility and purity
Procurement Purity Supply Chain

Application Scenarios for (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine


Kinase Library Synthesis with Non-Classical Hinge-Binder Motif

For medicinal chemistry teams building focused kinase inhibitor libraries, (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine provides an aminomethyl handle that, upon acylation or sulfonylation, positions the elaborated fragment ~1.2–1.5 Å further from the thiadiazole ring than directly N-linked analogs. This altered vector can enable exploration of novel binding poses within the kinase hinge region or allosteric pockets that are inaccessible to 2-amino-thiadiazole derivatives [1]. The demonstrated STAT1 and Factor XIa engagement of related 5-cyclopropyl-1,3,4-thiadiazol-2-yl amides supports the scaffold’s general kinase-targeting potential.

Antibacterial Lead Generation with Cyclopropyl-Thiadiazole Scaffold

The established antibacterial activity of 2-amino-5-cyclopropyl-1,3,4-thiadiazole β-lactam derivatives (MIC 15.60–125 µg/mL against Gram-positive and Gram-negative strains) validates the cyclopropyl-thiadiazole core as a productive anti-infective scaffold [1]. (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine enables the synthesis of homologous amide, urea, or imine series where the methylene spacer subtly modulates target binding and physicochemical properties, facilitating SAR exploration beyond the directly N-linked chemotype.

Aqueous-Phase Derivatization and Salt-Form Processing

Unlike the water-insoluble 2-amino-5-cyclopropyl-1,3,4-thiadiazole analog, the target compound can be procured as a dihydrochloride salt (CAS 2763779-17-3) with enhanced aqueous solubility . This makes it better suited for high-throughput parallel synthesis workflows employing aqueous reaction conditions (e.g., amide coupling in water/organic mixtures, bioconjugation), reducing solvent compatibility issues and simplifying automated liquid handling .

Agrochemical Discovery: Fungicidal and Herbicidal Leads

1,3,4-Thiadiazole derivatives are well-precedented in agrochemical research as fungicides and herbicides due to their ability to disrupt essential metabolic pathways in plants and pathogens [2]. The cyclopropyl group confers metabolic stability, while the aminomethyl handle allows rapid diversification into amide and sulfonamide libraries for screening against agricultural fungal strains or weed species. This application leverages the scaffold’s established bioactivity profile without requiring the direct amine geometry of the 2-amino analog.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Amine handle geometry (methylene spacer)
Hinge-binding pose characterization; selectivity panel screening
Antibacterial lead generation
Cyclopropyl-thiadiazole scaffold
MIC determination against target bacterial strains
Aqueous-phase derivatization
Dihydrochloride salt aqueous solubility
Solubility in reaction medium; compatibility with automated liquid handling
Agrochemical discovery
Metabolic stability & diversification handle
Fungicidal/herbicidal activity screening; structure–activity optimization
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